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Compound of Interest

Compound Name: Ils-920

Cat. No.: B3332388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding specificity of Ils-920, a

neuroprotective rapamycin analog, with relevant alternative compounds. The data presented is

supported by experimental evidence to aid in the evaluation of Ils-920 for research and drug

development purposes.

Introduction to Ils-920
Ils-920 is a non-immunosuppressive analog of rapamycin that has demonstrated potent

neuroprotective properties. Its mechanism of action is attributed to a dual-binding specificity,

targeting both the FK506-binding protein 52 (FKBP52) and the β1-subunit of L-type voltage-

gated calcium channels (VGCCs)[1][2]. This unique profile distinguishes it from its parent

compound, rapamycin, and other immunophilin ligands, offering a promising avenue for

therapeutic intervention in neurological disorders without the associated immunosuppressive

effects.

Comparative Analysis of Binding Specificity
To validate the specificity of Ils-920's binding targets, this guide compares its performance

against established molecules that interact with either FKBPs or L-type voltage-gated calcium

channels.
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Ils-920 exhibits a remarkable and unexpected selectivity for FKBP52 over FKBP12, the primary

target of the immunosuppressive effects of rapamycin and FK506. This shift in binding

preference is a key attribute that contributes to its non-immunosuppressive character.

Comparative Binding Affinity for FKBP Isoforms

Compound Target
Dissociation
Constant (Kd)

Selectivity (Kd
FKBP52 / Kd
FKBP12)

Reference

Ils-920 FKBP12 1.6 µM
>200-fold for

FKBP52
[1]

FKBP52 7 nM [1]

Rapamycin FKBP12 0.2 nM ~1 [1]

FKBP52 0.2 nM [1]

FK506 FKBP12 0.4 nM ~2.5 [1]

FKBP52 1.0 nM [1]

Table 1: Quantitative comparison of the binding affinities of Ils-920, Rapamycin, and FK506 for

FKBP12 and FKBP52. The data highlights the significant selectivity of Ils-920 for FKBP52.
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Caption: Differential signaling pathways of Ils-920 and Rapamycin/FK506.

Specificity for L-type Voltage-Gated Calcium Channels
In addition to its high affinity for FKBP52, Ils-920 also binds to the β1-subunit of L-type voltage-

gated calcium channels (CACNB1), contributing to its neuroprotective effects by modulating

Ca2+ influx[2]. This interaction is compared with established L-type calcium channel blockers,

verapamil and diltiazem, which primarily target the α1 subunit (Cav1.2).
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Compound Target Subunit Method Effect Reference

Ils-920 β1 (CACNB1)
Electrophysiolog

y

Inhibition of L-

type Ca2+

currents

[2]

Verapamil α1 (Cav1.2)
Radioligand

Binding

IC50 ≈ 143 nM

(HERG current

block)

[3][4]

Diltiazem α1 (Cav1.2)
Electrophysiolog

y

State-dependent

channel block
[5]

Table 2: Comparison of the inhibitory activity of Ils-920 and other L-type calcium channel

blockers. Note: Direct binding affinity (Kd) for Ils-920 on the β1-subunit is not currently

published; the available data is functional.
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Caption: Workflow for affinity purification-mass spectrometry to identify Ils-920 targets.

Experimental Protocols
Affinity Purification of Ils-920 Binding Partners
This method was employed to identify the direct binding targets of Ils-920 from cellular

extracts[2].

Preparation of Affinity Resin: Ils-920 is chemically coupled to a solid support matrix (e.g.,

sepharose beads).

Cell Lysis: F-11 cells (a dorsal root ganglia/neuroblastoma hybrid cell line) are lysed to

release cellular proteins.
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Incubation: The cell lysate is incubated with the Ils-920-coupled affinity resin to allow for the

binding of target proteins.

Washing: The resin is washed extensively with buffer to remove non-specifically bound

proteins.

Elution: The bound proteins are eluted from the resin, typically by changing the pH or by

competition with a high concentration of free Ils-920.

Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are

excised and identified using mass spectrometry.

Surface Plasmon Resonance (SPR) for Binding Affinity
Measurement
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular

interactions in real-time. This method was likely used to determine the dissociation constants

(Kd) for the interaction between Ils-920 and FKBP isoforms.

Immobilization: One of the binding partners (e.g., FKBP12 or FKBP52) is immobilized onto

the surface of a sensor chip.

Injection: A solution containing the other binding partner (the analyte, e.g., Ils-920) is flowed

over the sensor surface.

Association: The binding of the analyte to the immobilized ligand is monitored as an increase

in the SPR signal.

Dissociation: A buffer solution without the analyte is flowed over the surface, and the

dissociation of the complex is monitored as a decrease in the SPR signal.

Data Analysis: The association and dissociation rate constants (ka and kd) are determined

by fitting the sensorgram data to a kinetic model. The dissociation constant (Kd) is then

calculated as kd/ka.
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Electrophysiological Recording of L-type Ca2+ Channel
Activity
Whole-cell patch-clamp electrophysiology is used to measure the effect of compounds on the

activity of ion channels, such as the L-type voltage-gated calcium channels.

Cell Culture: Hippocampal neurons or F-11 cells, which endogenously express L-type

calcium channels, are cultured on coverslips.

Patch-Clamp Setup: A glass micropipette filled with an internal solution is used to form a

high-resistance seal with the membrane of a single cell. The membrane patch under the

pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell

configuration).

Voltage Clamp: The membrane potential of the cell is clamped at a holding potential where

the L-type calcium channels are closed.

Channel Activation: The membrane is depolarized to a potential that activates the L-type

calcium channels, and the resulting inward Ca2+ current is recorded.

Drug Application: Ils-920 or other test compounds are applied to the cell via the external

solution.

Measurement of Inhibition: The effect of the compound on the amplitude of the L-type

calcium current is measured and compared to the current recorded in the absence of the

compound to determine the extent of inhibition.

Conclusion
The experimental data strongly supports the high specificity of Ils-920 for its intended binding

targets. Its remarkable selectivity for FKBP52 over FKBP12 provides a clear molecular basis

for its non-immunosuppressive profile. Furthermore, its ability to modulate L-type voltage-gated

calcium channels through binding to the β1-subunit presents a distinct mechanism of action

compared to traditional L-type calcium channel blockers. This dual-target specificity makes Ils-
920 a promising and highly selective tool for neuroprotective research and therapeutic

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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